molecular formula C17H24 B8456285 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene CAS No. 94804-13-4

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B8456285
CAS No.: 94804-13-4
M. Wt: 228.37 g/mol
InChI Key: NAFRTBYWXAQHRD-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene is a substituted aromatic compound featuring a benzene ring with three isopropyl (propan-2-yl) groups and one ethynyl (acetylene) group. This compound is of interest in materials science and organic synthesis, particularly for constructing rigid, three-dimensional frameworks in coordination polymers or supramolecular assemblies.

Properties

CAS No.

94804-13-4

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

2-ethynyl-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C17H24/c1-8-15-16(12(4)5)9-14(11(2)3)10-17(15)13(6)7/h1,9-13H,2-7H3

InChI Key

NAFRTBYWXAQHRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C#C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-Isopropenylphenol and 4-Isopropylphenol (): Functional Groups: Both compounds feature isopropyl/isopropenyl groups on a phenol ring. Unlike 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene, they lack ethynyl moieties and are simpler mono-substituted derivatives. Reactivity: The phenolic –OH group in these compounds enables participation in hydrogen bonding and oxidation reactions (e.g., forming 4-benzoquinone during ozonation) . Degradation Pathways: These derivatives are common intermediates in BPA degradation via ozonation, photocatalysis, and Fenton-like processes .

1,3,5-Tri(4-carboxyphenyl)benzene ():

  • Substituents : Contains three carboxylphenyl groups instead of isopropyl/ethynyl groups.
  • Applications : Used as an organic ligand in hybrid ferrite synthesis, demonstrating the utility of tri-substituted benzene derivatives in coordination chemistry .

Functional Group Comparison

Compound Key Substituents Reactivity/Applications Stability/Solubility
This compound Ethynyl + three isopropyl groups Potential for cross-coupling reactions High steric hindrance, low polarity
4-Isopropenylphenol Isopropenyl + phenolic –OH Oxidative degradation to quinones Moderate solubility in water
1,3,5-Tri(4-carboxyphenyl)benzene Three carboxylphenyl groups Metal-organic framework construction Polar, high crystallinity

Physicochemical Properties

  • Steric Effects : The tri-isopropyl substitution in this compound likely reduces solubility in polar solvents compared to carboxylated analogues like 1,3,5-tri(4-carboxyphenyl)benzene .
  • Electronic Effects : The ethynyl group may enhance electron-withdrawing character, contrasting with the electron-donating isopropyl groups. This duality could enable unique electronic properties in conjugated systems.

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